pKa-Mediated Phloem Translocation Efficiency Versus Pentafluorobenzoic Acid
In a direct comparative study of phloem translocation in castor bean (Ricinus communis L.), 4-methyl-2,3,5,6-tetrafluorobenzoic acid was found to be less well translocated than intermediate-lipophilicity benzoic acids (e.g., 2-fluoro-, 4-chloro-, and 3,4-dichlorobenzoic acids), alongside pentafluorobenzoic acid, a result attributed to the much lower pKa values of both highly fluorinated acids relative to the weakly acidic comparators [1]. The predicted pKa of 2,3,5,6-tetrafluoro-4-methylbenzoic acid is 1.83 ± 0.10, compared to a reported pKa of approximately 1.48–1.60 for pentafluorobenzoic acid [2], indicating that the target compound is a slightly weaker acid than its fully fluorinated counterpart but still falls within the strong-acid regime where phloem mobility is reduced.
| Evidence Dimension | Phloem translocation (concentration in phloem exudates) and pKa |
|---|---|
| Target Compound Data | 4-Methyl-2,3,5,6-tetrafluorobenzoic acid (pKa 1.83 ± 0.10); deemed 'less well translocated' in castor bean phloem. |
| Comparator Or Baseline | Pentafluorobenzoic acid (pKa 1.48–1.60, Wikipedia/ChemicalBook); 2-fluoro-, 4-chloro-, and 3,4-dichlorobenzoic acids (higher pKa values, intermediate lipophilicity) gave highest phloem concentrations. |
| Quantified Difference | Both high-fluorine acids showed reduced phloem concentrations relative to less-fluorinated, higher-pKa benzoic acids; quantitative exudate concentration ratios were not numerically reported in the abstract but were described qualitatively as 'much less.' |
| Conditions | 14C-labelled compounds applied to Ricinus communis L. by petiole injection; phloem exudate analysis; Pesticide Science (1993). |
Why This Matters
For agrochemical discovery programs relying on phloem-systemic delivery, the pKa-dependent mobility profile of 2,3,5,6-tetrafluoro-4-methylbenzoic acid provides a defined, measurable parameter for inclusion or exclusion in candidate screening, directly informing procurement decisions for structure–activity relationship (SAR) studies.
- [1] Tench, A. J., Williams, R. H., Bromilow, R. H., & Chamberlain, K. (1993). Physico-chemical factors determining the phloem translocation of benzoic acids. Pesticide Science, 37(1), 31–37. https://doi.org/10.1002/ps.2780370106 View Source
- [2] Wikipedia, Pentafluorobenzoic acid, pKa 1.48–1.60; ChemicalBook, 2,3,5,6-Tetrafluoro-4-methylbenzoic acid, pKa 1.83±0.10 (Predicted). View Source
